molecular formula C9H10O3S B3026536 1-(Phenylsulfonyl)cyclopropan-1-ol CAS No. 1006613-82-6

1-(Phenylsulfonyl)cyclopropan-1-ol

Cat. No.: B3026536
CAS No.: 1006613-82-6
M. Wt: 198.24 g/mol
InChI Key: FXNCQNXYJIXOGQ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H10O3S. It is characterized by a cyclopropane ring bonded to a phenylsulfonyl group and a hydroxyl group.

Scientific Research Applications

1-(Phenylsulfonyl)cyclopropan-1-ol has several applications in scientific research:

Safety and Hazards

1-(Phenylsulfonyl)cyclopropanol is classified as a skin irritant and can cause serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .

Mechanism of Action

Target of Action

This compound is a synthetic intermediate and is often used in the synthesis of other complex molecules

Mode of Action

As a synthetic intermediate, it is likely involved in various chemical reactions, such as olefin-cyclopropane cyclization reaction, olefin-thiol addition reaction, etc .

Biochemical Pathways

It is primarily used as a synthetic intermediate in organic synthesis , and its effects on biochemical pathways would largely depend on the final products of these syntheses.

Result of Action

As a synthetic intermediate, its primary role is in the synthesis of other compounds . The effects of these compounds would depend on their specific chemical structures and properties.

Action Environment

The action, efficacy, and stability of 1-(Phenylsulfonyl)cyclopropan-1-ol can be influenced by various environmental factors. For instance, it is sensitive to air and heat, and should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the stability of the compound and prevent unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)cyclopropanol
  • Cyclopropanol
  • Phenylsulfonyl chloride

Comparison: 1-(Phenylsulfonyl)cyclopropan-1-ol is unique due to the presence of both a phenylsulfonyl group and a cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the hydroxyl group also allows for additional functionalization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-(benzenesulfonyl)cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-9(6-7-9)13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNCQNXYJIXOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006613-82-6
Record name 1-(Phenylsulfonyl)cyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Phenylsulfonyl)cyclopropan-1-ol
Reactant of Route 2
1-(Phenylsulfonyl)cyclopropan-1-ol
Reactant of Route 3
1-(Phenylsulfonyl)cyclopropan-1-ol
Reactant of Route 4
1-(Phenylsulfonyl)cyclopropan-1-ol
Reactant of Route 5
1-(Phenylsulfonyl)cyclopropan-1-ol
Reactant of Route 6
1-(Phenylsulfonyl)cyclopropan-1-ol

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